Cas no 439096-29-4 (N-Benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonylbenzenecarboxamide)
N-Benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonylbenzenecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzamide
- N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
- N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide
- SMR000126113
- Bionet1_004626
- Oprea1_759925
- MLS000541255
- HMS582D08
- VNFIELQHNGCKMZ-UHFFFAOYSA-N
- HMS2315M20
- 2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-yl)carbonyl]-N-(phenylmethyl)benzamide
- N-Benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonylbenzenecarboxamide
-
- Inchi: 1S/C23H18N2O4/c26-21-14-29-20-11-10-16(12-19(20)25-21)22(27)17-8-4-5-9-18(17)23(28)24-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,24,28)(H,25,26)
- InChI Key: VNFIELQHNGCKMZ-UHFFFAOYSA-N
- SMILES: O1CC(NC2C=C(C=CC1=2)C(C1=CC=CC=C1C(NCC1C=CC=CC=1)=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 616
- Topological Polar Surface Area: 84.5
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.3±0.1 g/cm3
- Boiling Point: 710.8±60.0 °C at 760 mmHg
- Flash Point: 383.7±32.9 °C
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
N-Benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonylbenzenecarboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonylbenzenecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N150495-25mg |
N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide |
439096-29-4 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N150495-50mg |
N-Benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide |
439096-29-4 | 50mg |
$ 380.00 | 2022-06-03 | ||
| A2B Chem LLC | AI76353-1mg |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide |
439096-29-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI76353-5mg |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide |
439096-29-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI76353-10mg |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide |
439096-29-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI76353-500mg |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide |
439096-29-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI76353-1g |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzamide |
439096-29-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614125-1mg |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzamide |
439096-29-4 | 98% | 1mg |
¥428.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614125-5mg |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzamide |
439096-29-4 | 98% | 5mg |
¥661.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614125-10mg |
N-benzyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzamide |
439096-29-4 | 98% | 10mg |
¥862.00 | 2024-05-13 |
N-Benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonylbenzenecarboxamide Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on N-Benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonylbenzenecarboxamide
N-Benzyl-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl)Carbonylbenzenecarboxamide: A Comprehensive Overview
N-Benzyl-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl)Carbonylbenzenecarboxamide, also known by its CAS Registry Number 439096-29-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazines, which are aromatic heterocyclic compounds with a six-membered ring containing one oxygen and one nitrogen atom. The structure of this compound is characterized by a benzoxazine ring system fused with a carbonyl group and a benzenecarboxamide moiety, making it a versatile molecule for further functionalization and exploration.
The synthesis of N-Benzyl-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl)Carbonylbenzenecarboxamide involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex structures with high yields and purity. The compound's stability under various conditions has been extensively studied, making it suitable for applications in drug discovery and material science.
One of the most promising areas of research for this compound is its potential as a precursor in the development of bioactive molecules. Studies have shown that derivatives of benzoxazines exhibit significant antioxidant and anti-inflammatory properties, which could be harnessed for therapeutic purposes. Additionally, the presence of the benzenecarboxamide group enhances the molecule's solubility and bioavailability, making it an attractive candidate for drug delivery systems.
Recent breakthroughs in computational chemistry have allowed researchers to model the molecular interactions of N-Benzyl-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl)Carbonylbenzenecarboxamide with various biological targets. These studies have provided valuable insights into its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensing technologies.
In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term effects on ecosystems and human health.
The growing interest in green chemistry has also influenced the development of sustainable methods for synthesizing N-Benzyl-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl)Carbonylbenzenecarboxamide. Researchers are exploring the use of renewable feedstocks and catalytic processes to reduce the environmental footprint of its production. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, N-Benzyl-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin
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